
Amyloid beta-protein(6-20)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta-protein(6-20) is a peptide fragment derived from the larger amyloid beta-protein, which is associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. This specific fragment, consisting of amino acids 6 to 20, is of particular interest due to its role in the aggregation process and its potential implications in neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amyloid beta-protein(6-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of amyloid beta-protein(6-20) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry confirms the peptide’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Amyloid beta-protein(6-20) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Amyloid beta-protein(6-20) has numerous applications in scientific research:
Chemistry: Used to study peptide aggregation and the formation of amyloid fibrils.
Biology: Investigates the role of amyloid beta-protein in cellular processes and neurodegeneration.
Medicine: Serves as a model for developing therapeutic agents targeting amyloid beta-protein aggregation in Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid beta-protein in biological samples.
Wirkmechanismus
Amyloid beta-protein(6-20) exerts its effects primarily through its ability to aggregate and form fibrils. The aggregation process involves:
Nucleation: Initial formation of small aggregates or oligomers.
Elongation: Growth of these aggregates into larger fibrils.
Maturation: Formation of stable, insoluble amyloid plaques.
Molecular targets include cellular membranes and receptors, where the aggregated peptide can disrupt normal cellular functions, leading to neurotoxicity and cell death. Pathways involved include oxidative stress, inflammation, and disruption of calcium homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid beta-protein(1-42): A longer fragment that is more prone to aggregation and is a major component of amyloid plaques.
Amyloid beta-protein(1-40): Another fragment that is less prone to aggregation compared to amyloid beta-protein(1-42).
Tau protein: Another protein associated with neurodegenerative diseases, forming neurofibrillary tangles instead of plaques.
Uniqueness
Amyloid beta-protein(6-20) is unique due to its specific sequence, which plays a critical role in the early stages of amyloid aggregation. Its shorter length compared to other amyloid beta-protein fragments makes it a valuable model for studying the initial steps of aggregation and for developing targeted therapeutic interventions.
Eigenschaften
Molekularformel |
C86H119N23O23 |
|---|---|
Molekulargewicht |
1843.0 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H119N23O23/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 |
InChI-Schlüssel |
PEYUPHYMHXCXIE-JLJXFHRGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


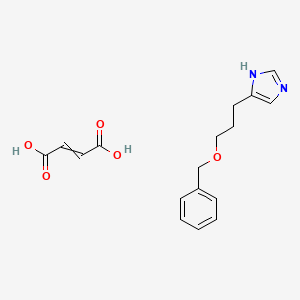
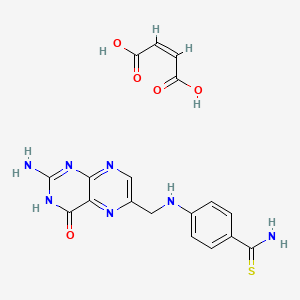
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
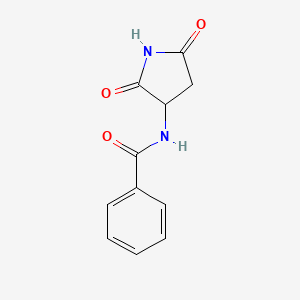
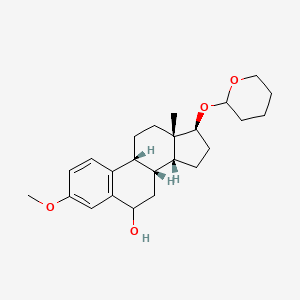
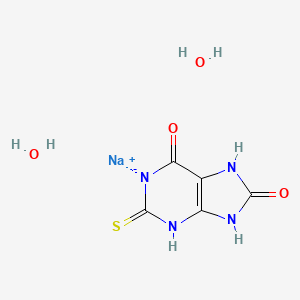

![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
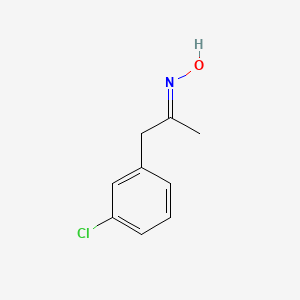
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
